1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
説明
The compound 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolopyrimidinone class, characterized by a fused bicyclic core with substituents at positions 1 and 5. The 4-bromophenyl group at position 1 and the 4-methoxybenzyl group at position 5 likely influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for target binding and bioavailability.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-8-2-13(3-9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPFCSGOWRWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the condensation of appropriate hydrazones with various electrophiles. In the case of 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the synthesis may follow a pathway similar to that described for other pyrazole derivatives, where the bromophenyl and methoxybenzyl groups are introduced through specific reactions involving substituted aromatic compounds and hydrazine derivatives.
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- In vitro studies have shown that compounds containing this scaffold can inhibit cell proliferation across various cancer types, including breast (MDA-MB-231), lung, and colorectal cancers .
- In vivo studies further support these findings, demonstrating tumor growth inhibition in animal models treated with pyrazolo[3,4-d]pyrimidine derivatives .
The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, some derivatives have been identified as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
The presence of halogen substituents such as bromine in the structure enhances antimicrobial activity. Studies have shown that pyrazolo[3,4-d]pyrimidines can exhibit antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structural activity relationship suggests that modifications at specific positions can optimize efficacy against these pathogens .
Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. The lead compound demonstrated potent antiproliferative effects against multiple cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of substituent variations in enhancing biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of substituted pyrazolo[3,4-d]pyrimidines. The results indicated that compounds with bromine and methoxy groups exhibited superior antibacterial activity compared to their unsubstituted counterparts. The study emphasized the need for further optimization to develop effective antimicrobial agents based on this scaffold .
Summary of Findings
The biological activity of 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by:
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Anticancer | Significant inhibition of cell proliferation across multiple cancer types | Inhibition of VEGFR-2 and other signaling pathways |
| Antimicrobial | Effective against various bacterial strains | Enhanced activity due to halogen substitution |
科学的研究の応用
Anticancer Activity
The compound has shown promising results in various studies as an anticancer agent. Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for tumor growth and metastasis.
Case Study: VEGFR-2 Inhibition
A study highlighted the design and synthesis of pyrazolo[3,4-d]pyrimidines as novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis associated with cancer progression. The synthesized compounds exhibited potent antiproliferative effects against multiple cancer cell lines, indicating their potential as effective therapeutic agents in oncology .
Enzymatic Inhibition
Research has indicated that derivatives of this compound can act as inhibitors for various enzymes, including those involved in cancer metabolism. This enzymatic inhibition can lead to reduced tumor growth and improved patient outcomes.
Antimicrobial Properties
Some studies have also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested against a range of bacterial strains, showing effectiveness that warrants further investigation into their potential as antibiotic agents.
Table 2: Summary of Biological Activities
類似化合物との比較
Structural and Substituent Analysis
The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with biological activity heavily dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on standard atomic weights.
Key Observations :
- Substituent Position : The target compound’s 4-methoxybenzyl group at position 5 distinguishes it from analogs like 8b (CF₃ at position 6) and ’s compound (4-bromobenzyl at position 5). Positional differences significantly alter steric and electronic interactions with biological targets .
Key Observations :
- Substituent-Activity Relationships : The 4-methoxybenzyl group in the target compound may confer selectivity for kinases or neurotransmitter receptors, whereas trifluoromethyl (8b) or thiazolyl (11e) groups drive activity toward VEGFR-2 or inflammatory pathways, respectively .
- Therapeutic Potential: highlights the anticonvulsant activity of 4-bromophenyl analogs, suggesting the target compound could be repurposed for neurological disorders with structural optimization .
Key Observations :
- Reaction Selectivity : Alkylation at position 5 (target compound) versus position 6 (8b) is influenced by the choice of electrophilic reagents (e.g., α-chloroacetamides in ) .
- Yield Challenges : Bulky substituents (e.g., 4-methoxybenzyl) may reduce yields due to steric hindrance during cyclization .
準備方法
Starting Material: 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate
The synthesis begins with the preparation of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (Compound 1a ). This intermediate is synthesized by condensing 4-bromophenylhydrazine with ethyl cyanoacetate under acidic conditions, followed by nitration and reduction.
Procedure :
Cyclization to Form the Pyrazolo[3,4-d]Pyrimidinone Core
The core structure is formed via Vilsmeier amidination followed by heterocyclization using hexamethyldisilazane (HMDS).
Optimized Protocol :
- Dissolve Compound 1a (10 mmol) in dry DMF (20 mL).
- Add PBr₃ (30 mmol) dropwise at 0°C, then warm to 60°C for 2 hours.
- Add HMDS (40 mmol) and reflux for 5 hours.
- Quench with ice-water, extract with CH₂Cl₂, and purify via recrystallization (ethanol/ethyl acetate) to yield 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 2a , Yield: 85%).
Mechanistic Insight :
The Vilsmeier reagent (generated from DMF and PBr₃) facilitates formamidine intermediate formation, which undergoes cyclization upon HMDS treatment to yield the pyrimidinone ring.
Alternative Synthetic Routes
Microwave-Assisted Three-Component Synthesis
A one-pot method avoids isolating intermediates:
- Combine methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 equiv), trimethyl orthoformate (1.5 equiv), and 4-methoxybenzylamine (1.2 equiv) in acetonitrile.
- Irradiate at 120°C (150 W) for 20 minutes.
- Concentrate and purify via flash chromatography (Hexane/EtOAc) to obtain the product (Yield: 68%).
Intramolecular Cyclization of Formamidine Intermediates
For higher yields, pre-formed formamidines are cyclized:
- Treat Compound 1a with POCl₃/DMF to form 4-formylpyrazole.
- React with 4-methoxybenzylamine to generate a formamidine intermediate.
- Cyclize using LiN(SiMe₃)₂ in THF at −78°C (Yield: 89%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.72 (d, J = 8.4 Hz, 2H, BrPh-H), 7.58 (d, J = 8.4 Hz, 2H, BrPh-H), 7.25 (d, J = 8.8 Hz, 2H, OMePh-H), 6.92 (d, J = 8.8 Hz, 2H, OMePh-H), 5.12 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).
- X-ray Crystallography : Confirms planar pyrazolo[3,4-d]pyrimidinone core with dihedral angles <5° between rings.
Q & A
Q. Characterization Strategies
- ¹H/¹³C NMR : Identify substituent environments (e.g., 4-bromophenyl aromatic protons at δ 7.8–8.1 ppm; pyrimidinone carbonyl at δ 158–160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 437.05) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
How can researchers identify potential biological targets for this compound?
Q. Target Identification Workflow
- In Silico Screening : Use molecular docking (AutoDock Vina) against kinase or GPCR libraries; prioritize targets with binding energy ≤ −8 kcal/mol .
- In Vitro Binding Assays : Radioligand displacement assays (e.g., PDE9 inhibition with IC₅₀ ≤ 1 µM) or fluorescence polarization for protein interactions .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map downstream signaling pathways (e.g., MAPK or PI3K/Akt) .
What strategies are recommended for designing derivatives to improve bioactivity?
Q. Structure-Activity Relationship (SAR) Approaches
- Substituent Modification : Replace 4-methoxybenzyl with bioisosteres (e.g., 4-fluorobenzyl) to enhance metabolic stability .
- Core Scaffold Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to increase target affinity .
- Prodrug Design : Acetylate the pyrimidinone oxygen to improve bioavailability .
What are the optimal storage conditions to maintain compound stability?
Q. Stability Protocols
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) under nitrogen to avoid hydrolysis .
- Long-Term Integrity : Monitor via quarterly LC-MS to detect degradation products (e.g., demethylation of methoxy groups) .
How should researchers address contradictory results in biological assays?
Q. Data Conflict Resolution
- Assay Replication : Repeat experiments ≥3 times across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Cross-validate PDE inhibition using both radiometric and fluorescence-based methods .
- Meta-Analysis : Use tools like Prism to assess inter-study variability and outlier removal (Grubbs’ test, α = 0.05) .
How can the environmental impact of this compound be assessed?
Q. Environmental Fate Studies
- Degradation Analysis : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) to identify breakdown products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .
- Computational Modeling : Predict bioaccumulation (logP ≈ 3.5) and persistence using EPI Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
